

Spectroscopic Characterization of 1H-Indazole-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **1H-Indazole-5-carbaldehyde**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indazole-5-carbaldehyde**, a key building block in medicinal chemistry and synthetic organic chemistry. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural integrity and purity of **1H-Indazole-5-carbaldehyde** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole-5-carbaldehyde

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~13.5	br s	-	N-H
~10.1	s	-	CHO
~8.5	s	-	H-4
~8.2	d	~0.9	H-3
~7.9	dd	~8.7, 1.6	H-6
~7.7	d	~8.7	H-7

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent signal.

Table 2: ^{13}C NMR Spectroscopic Data for 1H-Indazole-5-carbaldehyde

Chemical Shift (δ) (ppm)	Assignment
~192.5	CHO
~142.0	C-7a
~135.0	C-3
~131.0	C-5
~127.0	C-3a
~125.0	C-4
~122.0	C-6
~111.0	C-7

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz. Chemical shifts are referenced to the residual solvent signal.

Table 3: IR Spectroscopic Data for **1H-Indazole-5-carbaldehyde**

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	N-H stretch
~1680	C=O stretch (aldehyde)
~1620	C=C stretch (aromatic)
~1480	C=N stretch (aromatic)

Sample preparation: Neat solid, ATR sampling.

Table 4: Mass Spectrometry Data for **1H-Indazole-5-carbaldehyde**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	147.0558	147.0556
[M+Na] ⁺	169.0378	169.0375

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Molecular Formula: C₈H₆N₂O.[\[1\]](#)

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following protocols are representative of standard analytical procedures for the characterization of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[2\]](#)[\[3\]](#)

The sample is prepared by dissolving approximately 5-10 mg of **1H-Indazole-5-carbaldehyde** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm

for ^{13}C).^[3] Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

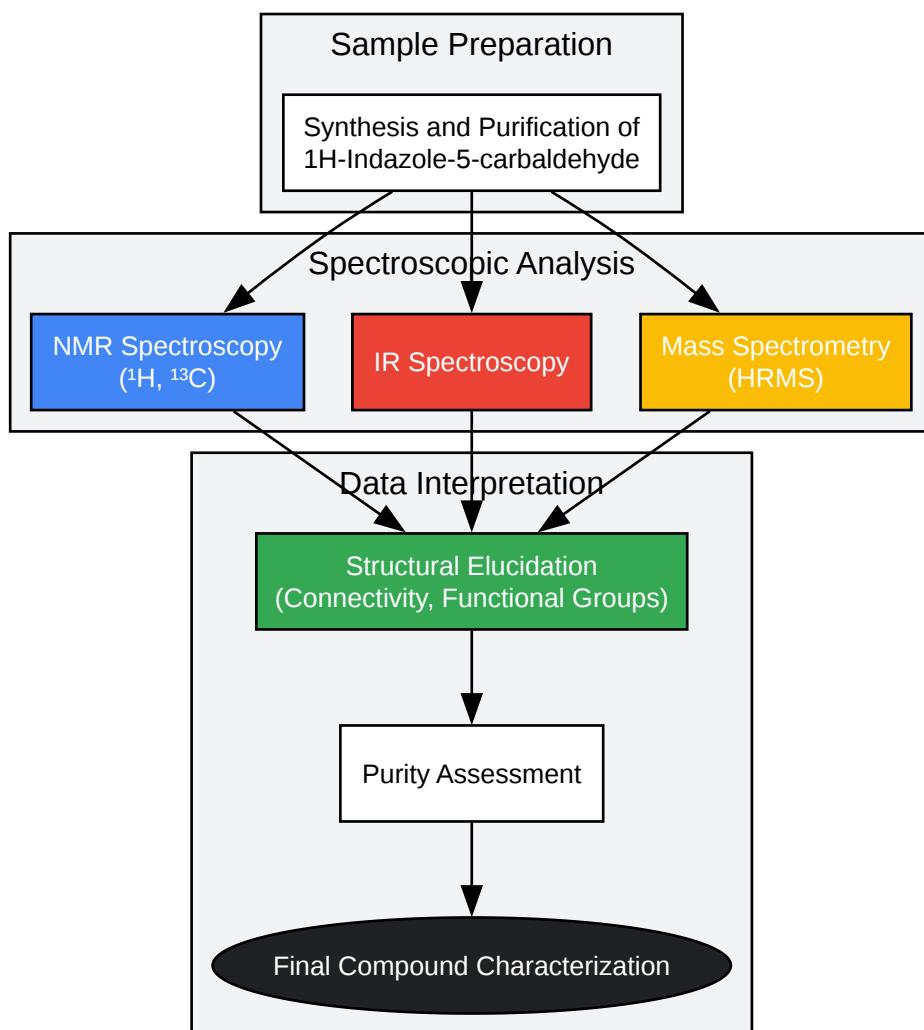
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) sampling accessory.^[2] A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm^{-1} . The data is presented in terms of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ion source via direct infusion. The analysis is performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ and other adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1H-Indazole-5-carbaldehyde**.



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Caption: Workflow for the spectroscopic characterization of **1H-Indazole-5-carbaldehyde**.

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